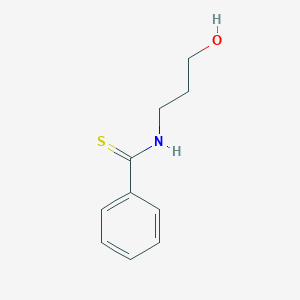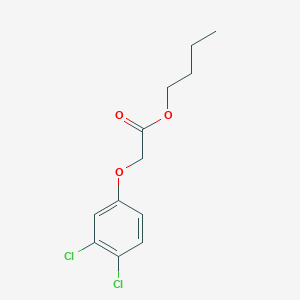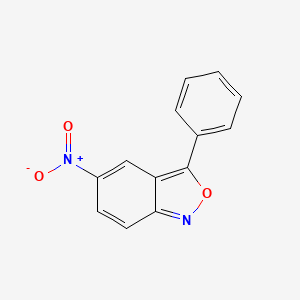
2,1-Benzisoxazole, 5-nitro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzisoxazole, 5-nitro-3-phenyl- is a heterocyclic compound that belongs to the benzisoxazole family. These compounds are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-benzisoxazoles typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the condensation of nitroarenes with arylacetonitriles, where the new carbon atom of the isoxazole ring originates from the methylene group of the latter reagent . This reaction is usually carried out in the presence of strong bases and silylating agents, such as t-BuOK or DBU, and trialkylchlorosilane .
Industrial Production Methods
Industrial production of 2,1-benzisoxazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The dehydration of ortho-nitrobenzyl derivatives substituted with electron-withdrawing groups is another approach used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisoxazole, 5-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., t-BuOK, DBU), reducing agents (e.g., hydrogen gas, palladium catalysts), and oxidizing agents (e.g., potassium permanganate) .
Major Products Formed
The major products formed from these reactions include 2-aminoarylketones, which are key intermediates in the synthesis of various heterocyclic compounds such as quinolines, acridines, and quinazolines .
Scientific Research Applications
2,1-Benzisoxazole, 5-nitro-3-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1-benzisoxazole, 5-nitro-3-phenyl- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to its antibacterial and antifungal effects . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl-2,1-benzisoxazole: Similar structure but with a chlorine atom instead of a nitro group.
3-Phenyl-2,1-benzisoxazole: Lacks the nitro group, leading to different reactivity and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
38735-62-5 |
|---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
5-nitro-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)13(18-14-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
HEGUBBKOVGZOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


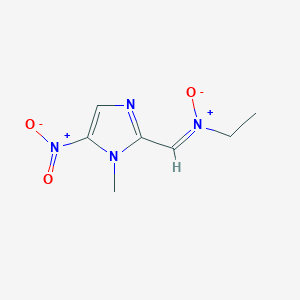
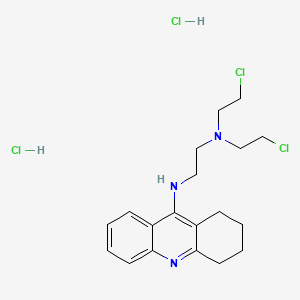
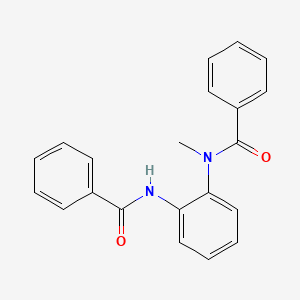
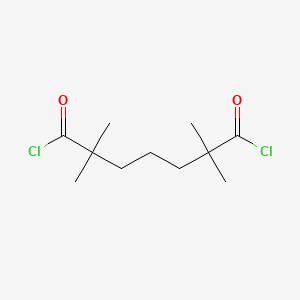
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
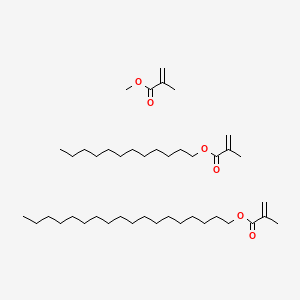



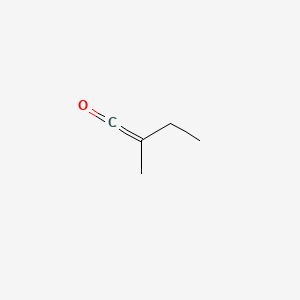
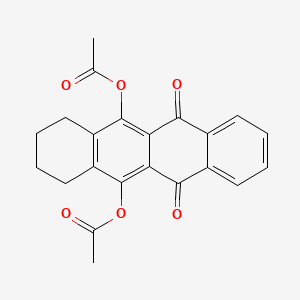
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
